2-Benzyloxy-trans-beta-nitrostyrene
Description
2-Benzyloxy-trans-beta-nitrostyrene is a nitrostyrene derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the benzene ring and a nitro group (-NO₂) in the trans configuration relative to the styrene double bond. This compound belongs to the broader class of nitrostyrenes, which are widely studied for their reactivity in organic synthesis, particularly in cycloaddition reactions and as intermediates in the preparation of pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPQKZLZYZFJBK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-09-3 | |
| Record name | 2-Benzyloxy-trans-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Framework
The synthesis of 2-benzyloxy-trans-beta-nitrostyrene predominantly follows a Henry reaction pathway, involving the base-catalyzed condensation of a benzaldehyde derivative with nitromethane. The general reaction is represented as:
where Ar represents a substituted benzyl group. For 2-benzyloxy derivatives, the benzaldehyde precursor is typically 3-benzyloxy-4-methoxybenzaldehyde or analogous structures.
Role of Primary Amines
Benzylamine emerges as the preferred catalyst due to its balance of nucleophilicity and steric accessibility, facilitating deprotonation of nitromethane and subsequent aldol addition. Patent data specify a molar ratio of 0.2–1.5 equivalents of benzylamine relative to benzaldehyde, with optimal yields (85–98%) achieved at 0.5–1.0 equivalents. Lower catalyst loadings (<0.2 eq) slow reaction kinetics, while excess amine (>1.5 eq) offers no yield improvement, incurring economic waste.
Solvent Selection and Reaction Optimization
Acetic Acid as Reaction Medium
Acetic acid is universally adopted as the solvent, serving dual roles:
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Acid Catalyst : Protonates the amine, enhancing its electrophilicity.
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Crystallization Facilitator : Enables facile product isolation via water-induced precipitation.
The solvent-to-substrate ratio is critical:
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Acetic acid (v/w) | 5–6× benzaldehyde weight | <4×: High viscosity impedes mixing |
| >8×: Reduced volumetric efficiency |
Reaction temperatures of 70–80°C balance safety and efficiency, avoiding exothermic risks associated with traditional methods requiring >100°C.
Case Studies in Method Variation
Synthesis of trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene
A representative procedure from ACS Organic Process Research & Development involves:
Comparative Analysis
Alternative routes using toluene or THF as solvents show <50% yields due to poor nitromethane solubility and inefficient crystallization. The acetic acid system’s superiority is attributed to its ability to stabilize intermediates and simplify purification.
Purification and Crystallization Strategies
Post-reaction, the crude product is isolated via:
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Water Quenching : Dripping the reaction mixture into ice-water (1:3 v/v) at 30–60°C induces crystallization.
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Recrystallization : Ethanol or ethanol/water mixtures yield high-purity (>98%) crystals.
| Purification Step | Conditions | Outcome |
|---|---|---|
| Initial Crystallization | 30–60°C, HO addition | 80–90% recovery |
| Recrystallization | Ethanol, 0–4°C | Purity increase to 98–99% |
Chemical Reactions Analysis
Michael Addition Reactions
This compound serves as a Michael acceptor due to its α,β-unsaturated nitro group. Notable examples include:
(a) With Diethyl Malonate
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Conditions : 0.2 eq. bispidine catalyst, toluene, 24 h, RT.
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Outcome : Full conversion to adduct 5 with complete regioselectivity (Scheme 4, ).
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Mechanism : Bispidine activates the malonate via hydrogen bonding, enabling nucleophilic attack at the β-position of the nitrostyrene.
| Catalyst | Solvent | Time (h) | Conversion | Yield |
|---|---|---|---|---|
| Bispidine 6 | Toluene | 24 | 100% | 89% |
| None | Hexane | 24 | 0% | 0% |
(b) With Isobutyraldehyde
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Conditions : 10 mol% DMAP + thiourea, RT.
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Outcome : Asymmetric addition yielding enantiomerically enriched products (up to 92% ee) via organocatalysis (Scheme 3, ).
Diels-Alder Cycloaddition
The nitro group enhances reactivity as a dienophile:
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Reaction with Furan Derivatives : Forms nitro-substituted bicyclic adducts under thermal conditions (80–100°C).
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Regioselectivity : Controlled by electron-deficient nature of the nitrostyrene ().
Reductive Cyclization
Used to synthesize substituted indoles and chromenes:
(b) Chromene Formation
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Conditions : Salicylaldehyde, DABCO, acetonitrile, 40°C.
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Outcome : 2-Aryl-3-nitro-2H-chromenes (e.g., 4a–o ) with yields of 68–89% (PMC11756393, ).
| Entry | R Group | Yield | mp (°C) |
|---|---|---|---|
| 4a | 2-Bromophenyl | 77% | 118–120 |
| 4b | 3-Chlorophenyl | 68% | 90–92 |
(a) Amine Conjugation
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Conditions : Primary amines (e.g., benzylamine), acetic acid, 70–80°C.
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Outcome : NH-adducts (e.g., 11-1 ) via conjugate addition (US8067647B2, ).
(b) Thiol Additions
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Conditions : Thiophenol, Et₃N, DCM.
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Outcome : β-Nitro sulfides with anti-Markovnikov selectivity ().
Photochemical and Thermal Stability
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Thermal Decomposition : ADT24 (adiabatic decomposition temperature) = 78°C, requiring controlled heating below this threshold ( ).
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Photoreactivity : Undergoes [2+2] cycloaddition under UV light to form cyclobutane derivatives ().
Comparative Reactivity
| Reaction Type | Key Feature | Yield Range | Catalyst |
|---|---|---|---|
| Michael Addition | High regioselectivity | 80–100% | Bispidine/DMAP |
| Reductive Cyclization | Forms heterocyclic scaffolds | 68–95% | Na₂S₂O₄/DABCO |
| Diels-Alder | Electron-deficient dienophile | 70–85% | Thermal activation |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Benzyloxy-trans-beta-nitrostyrene serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it an essential intermediate in the preparation of pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:
- Oxidation : Transforming the nitro group into corresponding nitro compounds using oxidizing agents like potassium permanganate.
- Reduction : Converting the nitro group to amines using lithium aluminium hydride.
- Electrophilic Substitution : Enabling the introduction of substituents onto the aromatic ring.
The reactions typically utilize solvents such as dichloromethane and catalysts like palladium on carbon, with reaction conditions varying from room temperature to reflux .
Biological Applications
Potential Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit potential biological activities. Studies have focused on its derivatives for their antimicrobial and anticancer properties, suggesting that modifications to the compound can enhance its efficacy against various pathogens and cancer cell lines .
Medicinal Chemistry
Precursor for Therapeutic Agents
The compound is being investigated as a precursor for developing therapeutic agents. Notably, it has been explored for its role in synthesizing drugs aimed at treating conditions such as reflux esophagitis and other gastrointestinal disorders. The β-nitrostyrene framework is particularly valuable due to its reactivity and ability to form diverse medicinal compounds .
Industrial Applications
Production of Dyes and Polymers
In industrial settings, this compound is utilized in producing dyes and polymers. Its chemical properties facilitate the development of materials with specific characteristics required in various applications, including coatings and plastics. The compound's stability and reactivity make it suitable for large-scale manufacturing processes .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents derived from this compound through a multi-step synthetic route involving oxidation and reduction processes. The resulting compounds showed promising activity against specific cancer cell lines, highlighting the compound's potential in drug development .
Case Study 2: Michael Addition Reactions
Research involving the Michael addition of diethyl malonate to β-nitrostyrene derivatives showcased the catalytic efficiency of organocatalysts in facilitating reactions that involve this compound. The study reported full conversion rates under optimized conditions, indicating its utility in synthetic organic chemistry .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Essential intermediate for complex molecules |
| Biological Research | Antimicrobial activity | Potential against various pathogens |
| Medicinal Chemistry | Precursor for therapeutic agents | Involved in synthesizing drugs for gastrointestinal disorders |
| Industrial Chemistry | Production of dyes and polymers | Suitable for large-scale manufacturing processes |
Mechanism of Action
The mechanism of action of 2-Benzyloxy-trans-beta-nitrostyrene involves its interaction with molecular targets through its nitro and benzyloxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, affecting biological pathways and molecular interactions . The compound’s effects are mediated by its ability to form reactive intermediates and interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural Differences :
- Substituent : The bromoethyl group (-CH₂CH₂Br) replaces the benzyloxy group in this compound.
- Molecular Formula: C₁₀H₁₀BrNO₂ (vs. inferred C₁₅H₁₃NO₃ for this compound).
Reactivity :
- The bromoethyl group introduces a reactive alkyl halide moiety, enabling nucleophilic substitution reactions (e.g., Suzuki couplings or eliminations) that are less feasible with the benzyloxy group .
- The nitro group in both compounds facilitates electrophilic aromatic substitution or reduction to amines.
Other Nitrostyrene Derivatives
- Nitro Group Position : Beta-nitrostyrenes (nitro group adjacent to the double bond) exhibit higher electrophilicity compared to alpha-nitrostyrenes, influencing reaction rates in Michael additions .
- Substituent Effects : Electron-donating groups (e.g., benzyloxy) reduce nitro group reactivity, whereas electron-withdrawing groups (e.g., bromoethyl) enhance electrophilicity.
Research Findings and Challenges
- Synthetic Utility : Both compounds serve as versatile intermediates, but this compound’s stability makes it preferable for multi-step syntheses requiring inert conditions.
- Limitations : The lack of published spectroscopic data (e.g., NMR, IR) for this compound complicates purity assessment and reaction monitoring.
Biological Activity
2-Benzyloxy-trans-beta-nitrostyrene is an organic compound belonging to the nitrostyrene family, characterized by its nitro group attached to a trans-styrene framework and a benzyloxy substituent. Its molecular formula is C₁₀H₉N₃O₃. While specific biological activities of this compound are not extensively documented, there is emerging evidence that suggests potential pharmacological effects, particularly in the realms of antimicrobial and anticancer properties.
Chemical Characteristics and Synthesis
The unique structure of this compound allows it to participate in various chemical reactions, which are crucial for its biological activity:
- Oxidation : Can be oxidized to form corresponding nitro compounds.
- Reduction : The nitro group can be reduced to amines using reagents like lithium aluminum hydride.
- Substitution : The aromatic ring is capable of undergoing electrophilic substitution reactions.
These reactions enable the compound to act as a versatile building block in organic synthesis, particularly for creating complex molecules with potential biological applications.
Anticancer Potential
Research into similar nitrostyrene analogs has revealed anticancer properties attributed to their ability to interact with biological targets through electrophilic mechanisms. These interactions can lead to apoptosis in cancer cells, making them potential candidates for cancer therapeutics. Notably, some analogs have demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound may exhibit similar properties upon further investigation .
The mechanism of action for this compound likely involves its electrophilic nitro group and nucleophilic benzyloxy substituent. These functional groups can participate in various biochemical interactions that disrupt cellular processes:
- Electrophilic Addition : The nitro group can react with nucleophiles in biological systems, potentially altering cellular signaling pathways.
- Substitution Reactions : The benzyloxy group may facilitate interactions with proteins or nucleic acids, influencing gene expression or enzyme activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxy-trans-beta-nitrostyrene | Hydroxyl group instead of benzyloxy | Exhibits different reactivity due to hydroxyl's nucleophilicity. |
| 3-Benzyloxy-trans-beta-nitrostyrene | Benzyloxy at the meta position | Alters electronic properties and reactivity patterns compared to 2-benzyloxy variant. |
| trans-beta-Nitrostyrene | Lacks benzyloxy substituent | Serves as a foundational structure for further modifications. |
These comparisons highlight how variations in substituents can influence the biological activity and synthetic utility of these compounds.
Case Studies and Research Findings
- Anticancer Activity : A study investigating β-nitrostyrene derivatives found that certain compounds exhibited IC₅₀ values in the nanomolar range against various cancer cell lines. This suggests that modifications like those present in this compound could enhance its anticancer properties .
- Mechanistic Studies : Research into the mechanisms by which nitrostyrenes exert their biological effects has indicated that these compounds may induce oxidative stress in cells, leading to apoptosis. This mechanism is critical for their potential use as anticancer agents .
- Antimicrobial Efficacy : Preliminary studies on related compounds have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties pending further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyloxy-trans-beta-nitrostyrene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves aldol condensation between a benzyloxy-substituted benzaldehyde and nitrostyrene precursors. For example, analogous compounds like 3-Benzyloxybenzaldehyde (CAS RN 1700-37-4) are synthesized via Williamson ether synthesis, followed by condensation with nitroalkenes . Optimization includes varying catalysts (e.g., acid/base), temperature (55–80°C), and solvent polarity (e.g., THF vs. DCM) to maximize trans-selectivity. Purity (>97%) can be confirmed via GC or HPLC, as demonstrated for structurally similar boronic esters .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry and trans-configuration, particularly focusing on coupling constants (J = 12–16 Hz for trans-β-nitrostyrenes). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies nitro (1520–1350 cm⁻¹) and styrenyl (1600–1450 cm⁻¹) functional groups. For quantification, HPLC with UV detection at 254 nm is recommended, as applied to nitroaromatic analogs in analytical protocols .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Polystyrene-supported aldehydes with similar benzyloxy groups show reduced decomposition under these conditions . Stability assessments via periodic NMR or TLC are advised to detect hydrolysis or polymerization.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cycloaddition reactions?
- Methodological Answer : Divergent results (e.g., Diels-Alder regioselectivity) may arise from solvent polarity or substituent electronic effects. Perform controlled experiments with deuterated analogs (e.g., α-deuterated aldehydes ) to track mechanistic pathways. Use DFT calculations to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). Cross-validate findings using multiple substrates, as seen in studies on nitroaromatic reactivity .
Q. What strategies are effective for studying the compound’s role in multicomponent reactions (MCRs)?
- Methodological Answer : Design MCRs using this compound as a Michael acceptor. For example, combine with amines and ketones in a Mannich-type reaction. Monitor reaction progress via in-situ IR or LC-MS to identify intermediates. Statistical tools (e.g., DOE) can optimize yields, as applied to boronic ester syntheses . Contradictory yields may arise from competing pathways; use Hammett plots to correlate substituent effects with reaction rates.
Q. How can researchers address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Inconsistent bioactivity (e.g., enzyme inhibition) may stem from impurities or stereochemical variations. Re-synthesize derivatives with >99% purity (via column chromatography ) and validate stereochemistry via X-ray crystallography. Use cell-based assays with rigorous controls (e.g., cytotoxicity testing) to isolate target effects. For conflicting in-vivo results, apply longitudinal analysis frameworks, such as those used in stress-response studies, to assess time-dependent activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s thermal stability?
- Methodological Answer : Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or residual solvents. Perform DSC/TGA under standardized conditions (heating rate: 10°C/min) and compare with literature. For example, 3-Benzyloxybenzaldehyde has a defined mp range (55–59°C) , suggesting similar rigor is needed for nitro derivatives. PXRD can identify crystalline vs. amorphous phases.
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Use statistical process control (SPC) to monitor critical parameters (e.g., reactant stoichiometry, drying time). For nitro compounds, ensure nitro group reduction is minimized by excluding moisture (e.g., molecular sieves ). Replicate small-scale reactions (n ≥ 3) before scaling up, as demonstrated in boronic ester production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
